molecular formula C11H9NO4 B5669944 4,7-dimethyl-6-nitro-2H-chromen-2-one CAS No. 6162-48-7

4,7-dimethyl-6-nitro-2H-chromen-2-one

Cat. No. B5669944
CAS RN: 6162-48-7
M. Wt: 219.19 g/mol
InChI Key: LFBQEZTXFHKTPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives, including those similar to 4,7-dimethyl-6-nitro-2H-chromen-2-one, often involves multi-component reactions that allow for the efficient construction of the chromene core. For instance, a novel synthesis method for substituted furo[3,2-c]chromen-4-ones involves a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions, showcasing the versatility of chromene synthesis methods (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of chromene derivatives can be complex, with various substituents affecting the overall conformation and stability of the molecule. Studies on similar compounds, such as 7,7-Dimethyl-2-methylamino-4-(4-methylphenyl)-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, have revealed that the chromene unit can adopt different conformations, such as envelope or boat, influenced by the substituents present (Inglebert et al., 2014).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including nucleophilic substitutions and multi-component reactions, leading to a wide range of potential derivatives with diverse biological and chemical properties. For example, reactions of 3-nitro-2-trihalomethyl-2H-chromenes with S-and N-nucleophiles have been explored, demonstrating the reactivity of the chromene moiety and the potential for synthesizing trisubstituted chromanes (Korotaev et al., 2006).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting points, and crystalline structure, are crucial for their potential applications. Studies on compounds like 4,7-dimethyl-2H-chromen-2-one/thione analogues provide insight into how chalcogen substitution affects the structure and spectroscopy, highlighting the influence of molecular modifications on physical properties (Delgado Espinosa et al., 2017).

Chemical Properties Analysis

The chemical properties of chromene derivatives, including reactivity, stability, and potential for further functionalization, are important for their application in various fields. The synthesis and characterization of compounds like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate provide valuable information on the thermodynamics and kinetics of chromene synthesis, offering insights into their chemical behavior and stability under different conditions (Asheri et al., 2016).

properties

IUPAC Name

4,7-dimethyl-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-6-4-11(13)16-10-3-7(2)9(12(14)15)5-8(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBQEZTXFHKTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977219
Record name 4,7-Dimethyl-6-nitro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6162-48-7
Record name 4,7-Dimethyl-6-nitro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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